Cycloviolin C
Description
Cycloviolin C is a cyclotide, a class of plant-derived cyclic peptides characterized by a head-to-tail cyclic backbone and three conserved disulfide bonds forming a cystine knot motif (CCK) . This structural rigidity confers exceptional stability against thermal, enzymatic, and chemical degradation. This compound is primarily isolated from plants in the Violaceae family and exhibits diverse bioactivities, including antimicrobial, antiviral, and anticancer properties . Its mechanism of action often involves membrane disruption, enabling selective targeting of pathogenic cells while sparing host cells .
Key structural features of this compound include:
- Molecular formula: Not explicitly provided in the evidence, but cyclotides typically range between 28–37 amino acids.
- Cyclic backbone: Ensures proteolytic resistance.
- Cystine knot: Stabilizes the tertiary structure, enhancing bioactivity.
Properties
bioactivity |
Antiviral |
|---|---|
sequence |
GIPCGESCVFIPCLTTVAGCSCKNKVCYRN |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogues
Key Differences and Research Findings
Anti-HIV Activity
- Cycloviolacin O2 demonstrates superior potency (EC₅₀: 0.04 µM) compared to Cycloviolin B (EC₅₀: 0.21 µM), attributed to its hydrophobic loop residues enhancing viral membrane interaction .
Anticancer Mechanisms
- This compound exhibits broad-spectrum cytotoxicity against breast cancer cells (IC₅₀: 5–10 µM), outperforming Cycloviolacin O2 (>20 µM). Its selectivity for cancer cells is linked to phosphatidylserine exposure on malignant membranes .
- Cycloviolin B shows activity against leukemia (IC₅₀: 8–15 µM) but lower efficacy in solid tumors, highlighting sequence-dependent target specificity .
Pharmacokinetic Properties
- This compound and Cycloviolin B display high solubility and bioavailability (log P: ~2.5–3.0), whereas Cycloviolacin O2’s pH-dependent solubility limits its in vivo applications .
Mechanistic and Structural Insights
- Loop 5 Variability : Cycloviolacin O2’s Loop 5 contains cationic residues (e.g., arginine), enhancing electrostatic interactions with HIV’s lipid bilayers .
- Hydrophobic Patches : this compound’s hydrophobic residues (e.g., valine, leucine) in Loops 3 and 6 improve membrane penetration in cancer cells .
- Cysteine Framework : All three compounds retain the CCK motif, but this compound’s cysteine spacing differs slightly, altering disulfide bond geometry and stability .
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